molecular formula C9H10N4O3 B15134882 6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid

6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid

Cat. No.: B15134882
M. Wt: 222.20 g/mol
InChI Key: CXYFEJIPQQCRIP-UHFFFAOYSA-N
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Description

6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a diazinane derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as methanol or ethanol, with the addition of an acid catalyst like methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or diazinane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or diazinane rings .

Scientific Research Applications

6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    6-Oxo-2-piperidinecarboxylic acid: Similar in structure but with a piperidine ring instead of a diazinane ring.

    4-Oxo-2-pyrimidinyl-1,3-diazinane-4-carboxylic acid: Similar but with a different substitution pattern on the pyrimidine ring.

Uniqueness

6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

6-oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C9H10N4O3/c14-6-4-5(9(15)16)12-8(13-6)7-10-2-1-3-11-7/h1-3,5,8,12H,4H2,(H,13,14)(H,15,16)

InChI Key

CXYFEJIPQQCRIP-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(NC1=O)C2=NC=CC=N2)C(=O)O

Origin of Product

United States

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